6-Bromo-8-methoxy-[1,2,4]triazolo[1,5-a]pyridine
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Overview
Description
6-Bromo-8-methoxy-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by the presence of a bromine atom at the 6th position and a methoxy group at the 8th position on the triazolo[1,5-a]pyridine ring. It has a molecular formula of C7H6BrN3O and a molecular weight of 228.05 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the methods for synthesizing 1,2,4-triazolo[1,5-a]pyridines, including 6-Bromo-8-methoxy-[1,2,4]triazolo[1,5-a]pyridine, involves a catalyst-free, additive-free, and eco-friendly approach under microwave conditions. This method utilizes enaminonitriles and benzohydrazides, undergoing a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound . The reaction is typically carried out in dry toluene at 140°C .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. The use of microwave irradiation and eco-friendly conditions makes it suitable for industrial applications, ensuring high yields and efficient production .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-8-methoxy-[1,2,4]triazolo[1,5-a]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the triazole ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or reducing agents like sodium borohydride (NaBH4) are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .
Scientific Research Applications
6-Bromo-8-methoxy-[1,2,4]triazolo[1,5-a]pyridine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 6-Bromo-8-methoxy-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. It acts as an inverse agonist for RORγt, a nuclear receptor involved in the regulation of immune responses . Additionally, it inhibits enzymes such as PHD-1, JAK1, and JAK2, which play roles in various cellular processes . These interactions contribute to its potential therapeutic effects in treating diseases like cancer and autoimmune disorders .
Comparison with Similar Compounds
Similar Compounds
- 7-Bromo-[1,2,4]triazolo[1,5-a]pyridine
- 6-Methoxy-2-(tributylstannyl)pyrimidine
- 5-Bromo-3-pyridinecarboxaldehyde
- 5-Bromopyrimidine
- 5-Bromo-3-fluoropyridine-2-carbonitrile
Uniqueness
6-Bromo-8-methoxy-[1,2,4]triazolo[1,5-a]pyridine is unique due to the specific positioning of the bromine and methoxy groups on the triazolopyridine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
6-bromo-8-methoxy-[1,2,4]triazolo[1,5-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3O/c1-12-6-2-5(8)3-11-7(6)9-4-10-11/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMGJQDGDUARDLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CN2C1=NC=N2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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